3-Oxobutanoyl chloride

Thermal stability Decomposition kinetics Storage and handling

3-Oxobutanoyl chloride (CAS 39098-85-6), also widely referred to as acetoacetyl chloride, acetoacetic acid chloride, or ACE chloride, is a bifunctional C4 building block bearing both an acyl chloride and a ketone carbonyl. Its molecular formula is C4H5ClO2 (MW 120.53 g/mol), and it is typically supplied as a colorless to light yellow clear liquid with a minimum purity of 95.0% (GC, argentometric titration).

Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
CAS No. 39098-85-6
Cat. No. B1590573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxobutanoyl chloride
CAS39098-85-6
Molecular FormulaC4H5ClO2
Molecular Weight120.53 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)Cl
InChIInChI=1S/C4H5ClO2/c1-3(6)2-4(5)7/h2H2,1H3
InChIKeyAXWKFRWLYPZEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxobutanoyl Chloride (CAS 39098-85-6): Procurement-Relevant Identity, Synonyms & Physicochemical Baseline


3-Oxobutanoyl chloride (CAS 39098-85-6), also widely referred to as acetoacetyl chloride, acetoacetic acid chloride, or ACE chloride, is a bifunctional C4 building block bearing both an acyl chloride and a ketone carbonyl [1]. Its molecular formula is C4H5ClO2 (MW 120.53 g/mol), and it is typically supplied as a colorless to light yellow clear liquid with a minimum purity of 95.0% (GC, argentometric titration) . The compound exhibits a predicted boiling point of 153.0 ± 23.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g/cm³, and a flash point of 54.2 ± 23.2 °C . The acyl chloride moiety confers high electrophilic reactivity, while the β-keto functionality provides a second nucleophile-accessible site, enabling regioselective acetoacetylation of amines, alcohols, and carbon nucleophiles under controlled conditions [2].

Why 3-Oxobutanoyl Chloride Cannot Be Generically Substituted in Acetoacetylation Workflows


3-Oxobutanoyl chloride occupies a unique reactivity space among acetoacetylation reagents that generic substitution cannot replicate. Unlike the thermally robust but less reactive ethyl acetoacetate or diketene, this acid chloride is intrinsically unstable above −20 °C, undergoing rapid dimerization to dehydroacetic acid at room temperature with 50% HCl elimination within 3 hours [1]. This thermal lability, while operationally demanding, is the direct consequence of its exceptionally high electrophilicity, enabling reactions at −60 °C that are sluggish or unattainable with ester or dioxinone alternatives [2]. Furthermore, the β-keto acyl chloride architecture provides a regiochemical control element absent in simple acetyl chloride or chloroacetyl chloride: the C-3 ketone can direct subsequent chemistries, while the highly activated C-1 carbonyl serves as the primary acylation site, delivering products that would require multi-step sequences with any single-functionality surrogate [3].

3-Oxobutanoyl Chloride: Quantitative Differentiation Evidence Against Key Comparators


Thermal Stability: Acetoacetyl Chloride vs. 4-Chloroacetoacetyl Chloride—A Critical Handling Discrimination

Unsubstituted 3-oxobutanoyl chloride (acetoacetyl chloride) decomposes rapidly above −20 °C, with dimerization to dehydroacetic acid and 50% elimination of HCl occurring within 3 hours at room temperature [1]. In contrast, 4-chloroacetoacetyl chloride (CAS 41295-64-1) is described as having 'high stability in storage' [2]. This stark stability difference—intrinsic instability requiring in situ generation and use at cryogenic temperatures versus a shelf-stable chlorinated analog—constitutes a decisive operational parameter for procurement and experimental design. The origin of this difference is electron-withdrawing chlorine substitution at C-4, which attenuates the electrophilicity of the acyl chloride and retards the dimerization pathway.

Thermal stability Decomposition kinetics Storage and handling

Friedel-Crafts Acylation Yield: Acetoacetyl Chloride Outperforms Acetylketene

In a direct head-to-head Friedel-Crafts acylation of benzene catalyzed by AlCl₃, acetoacetyl chloride produced benzoylacetone in superior yield compared to acetylketene (diketene) under analogous conditions [1]. The Hurd and Kelso study explicitly states: 'Acetylketene also formed benzoylacetone in a similar type of reaction but the yield was smaller' [1]. Although exact percentage yields were not numerically tabulated for this specific comparison in the 1940 publication, the yield rank order is unambiguous and directionally consistent with the greater electrophilic character of the acid chloride relative to the ketene.

Friedel-Crafts acylation Yield comparison Electrophilic aromatic substitution

Acetoacetylation Reactivity: Acid Chloride vs. Dioxinone vs. Diketene—Rate Hierarchy

Clemens' 1986 Chemical Reviews monograph establishes that acetoacetyl chloride can be used as an alternative to diketene for acetoacetylation reactions, and the dioxinone 1 (2,2,6-trimethyl-4H-1,3-dioxin-4-one) is 'slightly more reactive than acetoacetate esters but much less reactive than diketene' [1]. Since acetoacetyl chloride is more electrophilic than diketene—evidenced by its ability to react with aniline at −60 °C to give acetoacetanilide [2]—the inferred reactivity hierarchy is: acetoacetyl chloride > diketene > dioxinone 1 > acetoacetate esters. This hierarchical ordering has direct consequences for reaction rate, required temperature, and catalyst loading.

Acetoacetylation Reactivity ranking Nucleophilic acylation

Regiochemical Fidelity: Acetoacetyl Chloride vs. Acetyl Chloride in C-Acylation

Acetyl chloride (CH₃COCl) is a single-carbon acylation reagent that cannot directly install the acetoacetyl (CH₃COCH₂CO–) group. 3-Oxobutanoyl chloride is the only mono-acid chloride that delivers this C4 β-dicarbonyl synthon in a single step without requiring protecting group chemistry [1]. In Grignard reactions, acetoacetyl chloride at −60 °C with phenylmagnesium bromide gave benzoylacetone with a 'fair yield,' and the method was generalized to butyl-, heptyl-, octyl-, and 2-octylmagnesium bromides to produce the corresponding 2,4-alkanediones [2]. Achieving the same product from acetyl chloride would require a multi-step sequence (acylation, Claisen condensation, decarboxylation), introducing additional cost, waste, and process complexity.

Regioselectivity β-Diketone synthesis Grignard acylation

In Situ Acetylketene Generation: 3-Oxobutanoyl Chloride as a Chemoselective Ketene Precursor

Treatment of 3-oxobutanoyl chloride with Na₂CO₃ in toluene at −78 °C in the presence of catalytic triethylamine generates a solution of acetylketene, which can be trapped in situ by nucleophiles [1]. This method is irreversible, unlike thermolysis approaches where back-reaction with byproduct alcohol competes with desired trapping. When generated by this method, acetylketene exhibits remarkable chemoselectivity: in competition experiments with equimolar cyclohexanone and 1-pentanol, acetylketene reacted with the alcohol with 800:1 selectivity (cyclohexanone:alcohol product ratio) [2]. The same selectivity could not be achieved by thermolysis of dioxinone 1, where liberated acetone competes as a nucleophile. This positions 3-oxobutanoyl chloride as the premier precursor for irreversible, chemoselective acetylketene generation, distinguishing it from dioxinone, β-ketoester, and diazodiketone precursors.

Acetylketene generation Chemoselectivity Heterocyclic synthesis

Where 3-Oxobutanoyl Chloride Delivers Irreplaceable Value: Evidence-Backed Application Scenarios


Cryogenic Acetoacetylation of Temperature-Labile Substrates

When the nucleophile (amine, alcohol, or thiol) bearing the target scaffold is thermally sensitive, 3-oxobutanoyl chloride is the only acetoacetylating agent reactive enough to achieve complete conversion at −60 °C [1]. Diketene requires higher temperatures (≥0 °C), and acetoacetate esters demand transesterification catalysts and prolonged heating. The 1940 demonstration of clean acetoacetanilide and ethyl acetoacetate formation at −60 °C [1] validates this compound's unique fitness for cryogenic acetoacetylation, enabling the functionalization of heat-sensitive intermediates such as certain β-lactam precursors, peptide-derived amines, or polyunsaturated scaffolds where thermal degradation competes with desired acylation.

Single-Step Synthesis of Unsymmetrical β-Diketone Libraries via Grignard Acylation

For medicinal chemistry groups building β-diketone screening libraries, 3-oxobutanoyl chloride enables direct diversification using the Grignard approach demonstrated by Hurd and Kelso, generating 2,4-octanedione, 2,4-undecanedione, 2,4-dodecanedione, and 5-methyl-2,4-undecanedione from the corresponding alkylmagnesium bromides [2]. This single-step protocol replaces the classical 3-step sequence (acetyl chloride acylation → Claisen condensation with ethyl acetate → decarboxylation), reducing synthetic steps by 67% and eliminating base-mediated side reactions. Procurement of the acid chloride is economically justified when library size exceeds ~10 members, as the step-count savings offset the higher cost per gram.

Irreversible In Situ Acetylketene Generation for Chemoselective Cycloadditions

When a synthetic sequence requires acetylketene with strict chemoselectivity (e.g., selective acylation of an alcohol in the presence of a ketone), the Na₂CO₃/Et₃N method using 3-oxobutanoyl chloride pioneered by Gudipati et al. [3] delivers 800:1 selectivity favoring alcohol trapping over ketone. This selectivity is unattainable by dioxinone thermolysis due to competing acetone back-reaction. For the synthesis of β-lactones via [2+2] cycloaddition or dihydropyrans via hetero-Diels-Alder, where ketene purity and irreversibility are critical, 3-oxobutanoyl chloride is the preferred procurement choice over alternative acetylketene precursors.

Friedel-Crafts Acetoacetylation of Electron-Rich Arenes for API Intermediate Production

In the pharmaceutical industry, where benzoylacetone and its derivatives serve as key intermediates for pyrazole and isoxazole APIs, the Hurd and Kelso demonstration of superior Friedel-Crafts yields with acetoacetyl chloride over acetylketene [4] provides a data-driven justification for selecting the acid chloride reagent. While 4-chloroacetoacetyl chloride offers superior storage stability [5], the unsubstituted compound is mandatory when the chloro substituent would persist into the final API structure. Procurement decisions should therefore be guided by the target molecule's substitution pattern: use 3-oxobutanoyl chloride when an unsubstituted acetoacetyl group is required at the aromatic core.

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